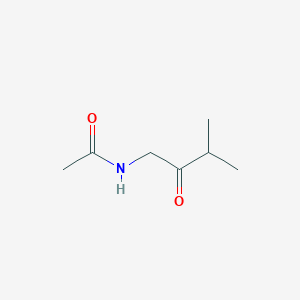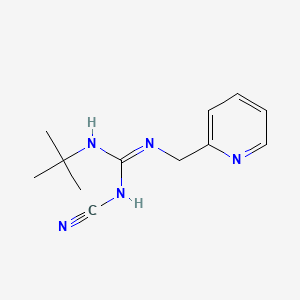
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is a complex organic compound that features a guanidine core substituted with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine typically involves the reaction of a guanidine derivative with tert-butyl isocyanide and a pyridin-2-ylmethyl halide. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-butyl-2-cyano-3-(2-pyridylmethyl)guanidine
- tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a guanidine core with a tert-butyl group, a cyano group, and a pyridin-2-ylmethyl group makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
67026-87-3 |
|---|---|
Formule moléculaire |
C12H17N5 |
Poids moléculaire |
231.30 g/mol |
Nom IUPAC |
1-tert-butyl-3-cyano-2-(pyridin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C12H17N5/c1-12(2,3)17-11(16-9-13)15-8-10-6-4-5-7-14-10/h4-7H,8H2,1-3H3,(H2,15,16,17) |
Clé InChI |
DNGVGYXCGZEIMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=NCC1=CC=CC=N1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
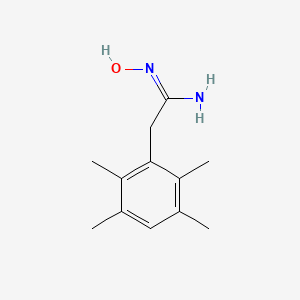
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
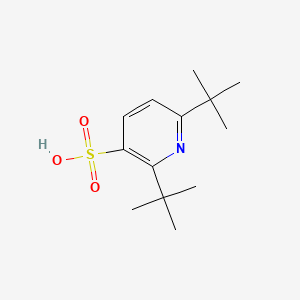
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
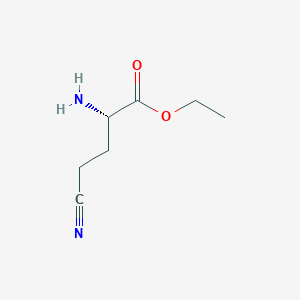
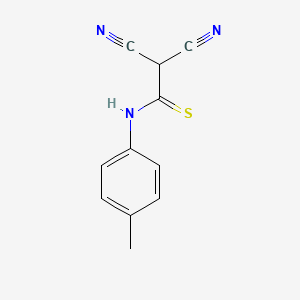
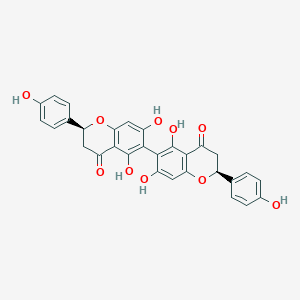

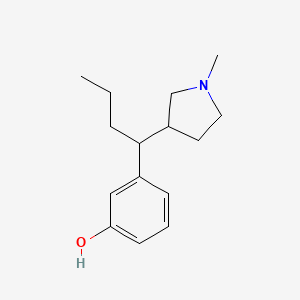
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

